molecular formula C10H10O4 B1220505 Methyl 4-acetoxybenzoate CAS No. 24262-66-6

Methyl 4-acetoxybenzoate

Cat. No.: B1220505
CAS No.: 24262-66-6
M. Wt: 194.18 g/mol
InChI Key: PGJQPLVEUVHSFQ-UHFFFAOYSA-N
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Description

Methyl 4-acetoxybenzoate is an organic compound with the chemical formula C10H10O4. It is a benzoate ester that appears as a colorless to light yellow liquid. This compound is soluble in organic solvents such as ether, alcohol, and ester, but insoluble in water. It is primarily used as a reagent and intermediate in organic synthesis, with applications in the production of medicines, pesticides, dyes, optical materials, and flavors .

Biochemical Analysis

Biochemical Properties

Methyl 4-acetoxybenzoate plays a significant role in biochemical reactions, particularly in esterification processes. It interacts with various enzymes, such as esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial for the compound’s function in metabolic pathways where it acts as a substrate for enzymatic reactions . Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function through ester bond formation and hydrolysis .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles . This modulation can impact cellular metabolism by affecting the synthesis and degradation of key metabolites, ultimately influencing cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form ester bonds allows it to interact with active sites of enzymes, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a substrate for esterases and other enzymes. These enzymes catalyze the hydrolysis of the ester bond, leading to the formation of metabolites that can enter different biochemical pathways . The compound’s interaction with cofactors and other enzymes can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and partition coefficient .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions, as it ensures the compound is in the right place at the right time to interact with its target biomolecules.

Preparation Methods

Methyl 4-acetoxybenzoate can be synthesized through the esterification of 4-acetoxybenzoic acid with methanol in the presence of an acid catalyst. One common method involves reacting methyl benzoate with acid chloride under heating conditions. The reaction mixture is then subjected to appropriate separation and purification steps to obtain the target product .

Another method involves the use of trialkyloxonium salts. For instance, this compound can be prepared by reacting 4-acetoxybenzoic acid with trimethyloxonium tetrafluoroborate in dichloromethane, followed by the addition of diisopropylethylamine. The reaction mixture is stirred at room temperature for 16-24 hours, and the product is purified by bulb-to-bulb distillation .

Chemical Reactions Analysis

Methyl 4-acetoxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a base, this compound can be hydrolyzed to produce 4-acetoxybenzoic acid and methanol.

    Reduction: It can be reduced to form 4-hydroxybenzoic acid methyl ester.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-acetoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-acetoxybenzoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 4-acetoxybenzoic acid, which may interact with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 4-acetoxybenzoate is similar to other benzoate esters, such as methyl benzoate and ethyl 4-acetoxybenzoate. its unique acetoxy group at the para position distinguishes it from these compounds. This structural feature imparts specific chemical properties and reactivity, making it suitable for particular applications in organic synthesis and industrial processes .

Similar Compounds

  • Methyl benzoate
  • Ethyl 4-acetoxybenzoate
  • Methyl 4-hydroxybenzoate

This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

methyl 4-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJQPLVEUVHSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342085
Record name Methyl 4-acetoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24262-66-6
Record name Methyl 4-acetoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24262-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-acetoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(acetyloxy)-, methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural formula and molecular weight of methyl 4-acetoxybenzoate?

A1: this compound has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. []

Q2: How can this compound be synthesized?

A2: this compound can be synthesized via several methods. One approach involves a multi-step process starting with 4-hydroxybenzoic acid:

  1. Esterification: 4-Hydroxybenzoic acid reacts with methanol in the presence of a sulfuric acid catalyst to yield methyl 4-hydroxybenzoate. []
  2. Acetylation: Methyl 4-hydroxybenzoate is then acetylated using acetic anhydride, again catalyzed by sulfuric acid, to produce this compound. [, ]

Q3: What are the primary applications of this compound in materials science?

A3: this compound serves as a valuable monomer in the production of liquid crystal polymers (LCPs) through esterolysis melt polymerization. [] This process involves the loss of methyl acetate and the formation of high-molecular-weight polymers. The resulting LCPs, often incorporating other monomers like methyl 6-acetoxynaphthoate or methyl 6-benzoyloxy-2-naphthoate, exhibit desirable thermal properties and find applications in various high-performance materials. []

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Researchers utilize various spectroscopic techniques to confirm the structure and purity of synthesized this compound. Common methods include:

  • FT-IR Spectroscopy: This technique identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []
  • 1H-NMR Spectroscopy: This method provides detailed information about the hydrogen atoms' environment within the molecule, confirming its structure. []
  • GC-MS: This technique separates and identifies the compound based on its mass-to-charge ratio, offering insights into its molecular weight and fragmentation pattern. []
  • UV-Vis Spectroscopy: This method analyzes the compound's absorption and transmission of ultraviolet and visible light, providing information about its electronic structure and potential chromophores. []

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